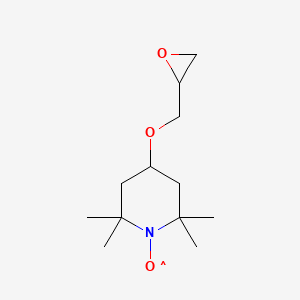![molecular formula C16H26N4O2 B3027115 tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate CAS No. 1233952-88-9](/img/structure/B3027115.png)
tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate
Descripción general
Descripción
The compound tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate is a chemical intermediate that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of a wide range of biologically active compounds, including protein kinase inhibitors, nociceptin antagonists, and anticancer drugs .
Synthesis Analysis
The synthesis of related tert-butyl piperidine-1-carboxylate derivatives involves several key steps, including asymmetric synthesis, diastereoselective reduction, and condensation reactions. For example, the asymmetric synthesis of a related compound, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, was achieved with an overall yield of 49% . Another paper describes the synthesis of a nociceptin antagonist intermediate with high enantiomeric excess (>98% ee) . These methods suggest potential industrial applications due to their mild conditions and high yields.
Molecular Structure Analysis
The molecular structures of the synthesized tert-butyl piperidine-1-carboxylate derivatives were characterized using various spectroscopic techniques such as LCMS, NMR (1H, 13C), IR, and in some cases, single-crystal X-ray diffraction (XRD) . These techniques confirmed the structures of the synthesized compounds and provided detailed information about their molecular conformations.
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives undergo various chemical reactions, including allylation, amination, and condensation, to yield compounds with different substituents on the piperidine ring . These reactions are crucial for the diversification of the piperidine scaffold and the development of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by the substituents on the piperidine ring. The papers discuss the synthesis of derivatives with different substituents, which can lead to variations in properties such as solubility, boiling point, and stability . Additionally, computational methods such as density functional theory (DFT) are used to predict and analyze the properties of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Applications in Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an analogue of the compound , is a significant intermediate in the synthesis of small molecule anticancer drugs. The compound has been synthesized with high yield through a series of chemical reactions, including nucleophilic substitution and oxidation. Research indicates its crucial role in the development of novel anticancer therapeutics, particularly targeting dysfunctional signaling in cancer cells. It has also shown potential in overcoming drug resistance problems in cancer treatment (Zhang et al., 2018).
Asymmetric Synthesis for Protein Kinase Inhibition
The synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, another related compound, highlights its importance as a key intermediate in creating CP-690550, a potent protein kinase inhibitor. This synthesis demonstrates the compound's potential for industrial application due to its mild conditions and high yields, suggesting its significant role in the development of protein kinase inhibitors (Hao et al., 2011).
Structural Analysis for Medicinal Chemistry
Another derivative, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, has been studied for its structural properties, particularly the dihedral angle formed between the pyrazole and piperidine rings. Such structural analyses are vital for understanding the compound's interactions at the molecular level, which is crucial for medicinal chemistry and drug design (Richter et al., 2009).
Synthesis for Antagonists of Nociceptin Receptors
The efficient synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a compound similar in structure, has been achieved. This synthesis is pivotal for the development of nociceptin antagonists, indicating the role of such compounds in creating treatments targeting pain and inflammation (Jona et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 4-[[(3-aminopyridin-2-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-9-6-12(7-10-20)11-19-14-13(17)5-4-8-18-14/h4-5,8,12H,6-7,9-11,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCUHZUPCGCBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501134370 | |
| Record name | 1,1-Dimethylethyl 4-[[(3-amino-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501134370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate | |
CAS RN |
1233952-88-9 | |
| Record name | 1,1-Dimethylethyl 4-[[(3-amino-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[(3-amino-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501134370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3027043.png)


![Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro-](/img/structure/B3027049.png)





